Ethyl 2-iminocyclopentanecarboxylate

Description

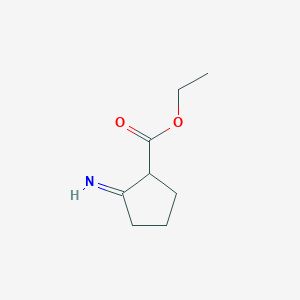

Ethyl 2-iminocyclopentanecarboxylate (CAS 7149-18-0) is a cyclopentene-derived compound characterized by a conjugated imino group (NH) and an ethyl ester substituent. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol. The compound features a cyclopentene ring with a double bond between C1 and C2, while the imino group is positioned at C2 and the ethyl ester at C1 (Figure 1). Key physical properties include a density of 1.172 g/cm³, a melting point of 57–60°C, and a boiling point of 272.5°C at 760 mmHg .

Properties

CAS No. |

63745-62-0 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

ethyl 2-iminocyclopentane-1-carboxylate |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6,9H,2-5H2,1H3 |

InChI Key |

GNLAHSZXCWBSSU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCCC1=N |

Canonical SMILES |

CCOC(=O)C1CCCC1=N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-iminocyclopentanecarboxylate belongs to a family of cyclopentane/cyclopentene-based esters with varying functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physical Comparison of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | XLogP3 | Notable Features |

|---|---|---|---|---|---|---|---|

| This compound | 7149-18-0 | C₈H₁₃NO₂ | 155.19 | Cyclopentene, imino, ester | 57–60 | N/A | Conjugated imino group, unsaturated ring |

| Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 | C₈H₁₂O₃ | 156.18 | Cyclopentane, oxo, ester | N/A | 1.2 | Saturated ring, ketone reactivity |

| cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate | 158262-07-8 | C₁₅H₂₁NO₂ | 247.33 | Cyclopentane, benzylamino, ester | N/A | 3.0 | Increased lipophilicity, bulky substituent |

| Ethyl 1-aminocyclopentanecarboxylate | N/A | C₈H₁₃NO₂ | 155.19 | Cyclopentane, amino, ester | N/A | N/A | Positional isomer (amino at C1) |

Key Comparisons:

Structural Differences: Ring Saturation: this compound contains a cyclopentene ring (unsaturated), while analogues like ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) and cis-ethyl 2-(benzylamino)cyclopentanecarboxylate (CAS 158262-07-8) feature saturated cyclopentane rings . The unsaturated ring in the target compound may influence puckering dynamics, as described by Cremer and Pople’s generalized puckering coordinates . Functional Groups: The imino group (NH) in the target compound contrasts with the oxo (C=O) group in ethyl 2-oxocyclopentanecarboxylate and the benzylamino (N-benzyl) group in the benzylamino analogue. These differences dictate reactivity—e.g., the imino group participates in tautomerization or coordination chemistry, while the oxo group undergoes keto-enol transitions .

This impacts solubility and membrane permeability, making the benzylamino variant more suited for hydrophobic environments . Melting Points: this compound’s melting point (57–60°C) is notably higher than typical liquid esters (e.g., ethyl palmitate, melting point ≈ 24°C), likely due to intermolecular hydrogen bonding from the imino group .

Reactivity and Applications: Imino vs. Oxo Groups: The imino group in the target compound can act as a nucleophile or participate in Schiff base formation, whereas the oxo group in ethyl 2-oxocyclopentanecarboxylate is electrophilic, enabling aldol condensations or reductions . Ring Conformation: The cyclopentene ring’s puckering in the target compound (amplitude influenced by substituent positions) may enhance stereoselectivity in catalysis or drug design compared to saturated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.